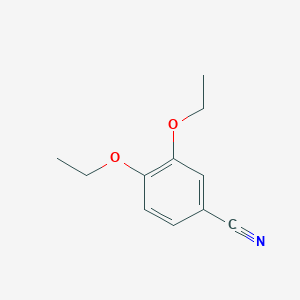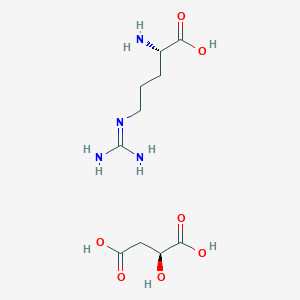
L-Arginine L-malate
Übersicht
Beschreibung
L-Arginine L-malate is a compound formed by combining the amino acid L-arginine with L-malate, a salt or ester of malic acid. L-arginine is a semi-essential amino acid involved in various physiological processes, including protein synthesis and nitric oxide production. L-malate, on the other hand, is an intermediate in the citric acid cycle, playing a crucial role in energy production. The combination of these two compounds is often used in dietary supplements to enhance athletic performance and improve cardiovascular health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of L-Arginine L-malate typically involves the reaction of L-arginine with malic acid. The process can be summarized as follows:
Dissolution: L-arginine is dissolved in water to form an aqueous solution.
Addition of Malic Acid: Malic acid is slowly added to the L-arginine solution while maintaining constant stirring.
pH Adjustment: The pH of the solution is adjusted to around 7.0 using a suitable base, such as sodium hydroxide.
Crystallization: The solution is then subjected to crystallization by cooling or by adding an organic solvent like ethanol.
Filtration and Drying: The resulting crystals are filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process may involve:
Large-scale Reactors: Using large reactors to mix L-arginine and malic acid.
Continuous Stirring: Employing continuous stirring mechanisms to ensure uniform mixing.
Automated pH Control: Utilizing automated systems for precise pH control.
Advanced Crystallization Techniques: Implementing advanced crystallization techniques to enhance yield and purity.
High-efficiency Filtration: Using high-efficiency filtration systems to separate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: L-Arginine L-malate undergoes various chemical reactions, including:
Oxidation: L-arginine can be oxidized to form nitric oxide and citrulline.
Reduction: L-malate can be reduced to malic acid under specific conditions.
Substitution: L-arginine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Catalysts like nitric oxide synthase are used to facilitate the oxidation of L-arginine.
Reduction: Reducing agents such as sodium borohydride can be employed for the reduction of L-malate.
Substitution: Strong nucleophiles like hydroxide ions are used in substitution reactions involving L-arginine.
Major Products:
Nitric Oxide and Citrulline: From the oxidation of L-arginine.
Malic Acid: From the reduction of L-malate.
Substituted Arginine Derivatives: From substitution reactions involving L-arginine.
Wissenschaftliche Forschungsanwendungen
L-Arginine L-malate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential to improve cardiovascular health, enhance athletic performance, and support immune function.
Industry: Utilized in the production of dietary supplements and functional foods
Wirkmechanismus
L-Arginine L-malate exerts its effects through several mechanisms:
Nitric Oxide Production: L-arginine is converted to nitric oxide by nitric oxide synthase, leading to vasodilation and improved blood flow.
Energy Production: L-malate participates in the citric acid cycle, enhancing ATP production and reducing fatigue.
Ammonia Detoxification: L-arginine helps in the detoxification of ammonia through the urea cycle
Vergleich Mit ähnlichen Verbindungen
L-Arginine L-malate is often compared with other similar compounds, such as:
L-Citrulline: Both compounds enhance nitric oxide production, but L-citrulline has better bioavailability and is more effective in increasing plasma arginine levels.
Citrulline Malate: Similar to this compound, citrulline malate combines citrulline with malic acid, offering benefits in terms of energy production and exercise performance.
L-Arginine Alpha-Ketoglutarate: Another compound used in supplements, known for its role in nitric oxide production and muscle growth
This compound stands out due to its dual role in enhancing nitric oxide production and energy metabolism, making it a unique and valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFJTBOKWJYXPM-ZBRNBAAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40240004 | |
| Record name | L-Arginine L-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93964-77-3 | |
| Record name | L-Arginine, (2S)-2-hydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93964-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Arginine L-malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093964773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arginine L-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-arginine L-malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


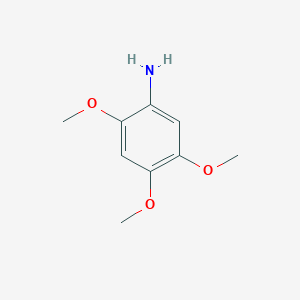
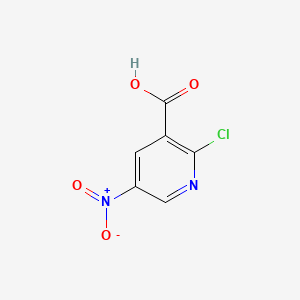
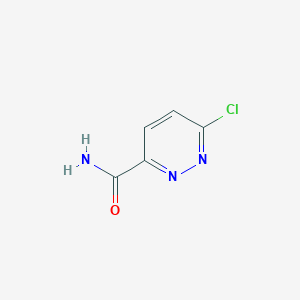
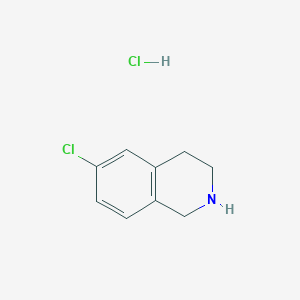
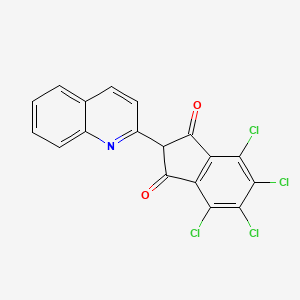
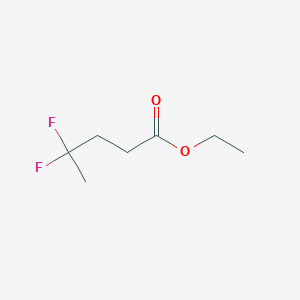
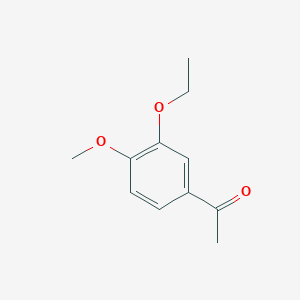
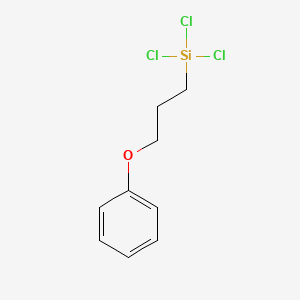
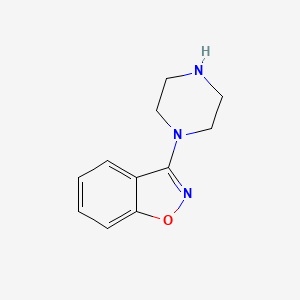
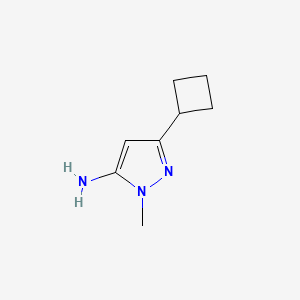

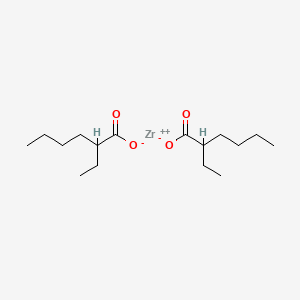
![2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid](/img/structure/B1590594.png)
